molecular formula C20H23NO4S B2828962 Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate CAS No. 1421508-63-5

Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate

Cat. No.: B2828962
CAS No.: 1421508-63-5
M. Wt: 373.47
InChI Key: DNEFSHXIQKUKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate is a complex organic compound that features a piperidine ring substituted with a benzylsulfonyl group and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step is the esterification of the benzoic acid derivative with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions precisely, thereby improving the efficiency of the synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylsulfonyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

    Substitution: The aromatic ring in the benzoate moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzoate moiety.

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Its structural framework can be used as a scaffold for designing new pharmaceuticals, particularly those targeting the central nervous system.

Industry:

    Specialty Chemicals: It can be used in the synthesis of specialty chemicals for various industrial applications.

Comparison with Similar Compounds

  • Methyl 4-(piperidin-1-ylsulfonyl)benzoate
  • Methyl 4-(1-(phenylsulfonyl)piperidin-4-yl)benzoate

Comparison:

  • Structural Differences: The presence of different substituents on the piperidine ring or the benzoate moiety can significantly alter the compound’s properties.
  • Reactivity: The reactivity towards various chemical reactions can vary based on the nature of the substituents.
  • Applications: While similar compounds may share some applications, the unique structural features of Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate can make it more suitable for specific uses, such as in drug development or as a catalyst.

Properties

IUPAC Name

methyl 4-(1-benzylsulfonylpiperidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-25-20(22)19-9-7-17(8-10-19)18-11-13-21(14-12-18)26(23,24)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEFSHXIQKUKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.